Product packaging for 5-Morpholinopyrazine-2-carboxylic acid(Cat. No.:CAS No. 946598-39-6)

5-Morpholinopyrazine-2-carboxylic acid

Cat. No.: B1420161
CAS No.: 946598-39-6
M. Wt: 209.2 g/mol
InChI Key: QWVBKVJGGJEOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Morpholinopyrazine-2-carboxylic acid (CAS 946598-39-6) is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol. It is a pyrazinecarboxylic acid derivative where a morpholino group is appended at the 5-position of the pyrazine ring. This structural motif is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel antimycobacterial agents. The compound serves as a key synthetic intermediate and functionalized scaffold in organic synthesis. Its core structure is related to pyrazinoic acid, the active form of the first-line antituberculosis drug Pyrazinamide . Research into pyrazinoic acid analogs aims to overcome drug resistance and improve potency against Mycobacterium tuberculosis . Modifications at the 5-position of the pyrazine ring, such as the incorporation of a morpholino group, are a recognized strategy to enhance the lipophilicity and potentially the penetration of these molecules through the lipid-rich mycobacterial cell wall . Consequently, this compound is a valuable building block for researchers developing next-generation antibacterial agents and studying structure-activity relationships (SAR) . The product is intended for research and development applications in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O3 B1420161 5-Morpholinopyrazine-2-carboxylic acid CAS No. 946598-39-6

Properties

IUPAC Name

5-morpholin-4-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)7-5-11-8(6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVBKVJGGJEOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672001
Record name 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946598-39-6
Record name 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Morpholinopyrazine-2-carboxylic acid is an organic compound that combines a morpholine ring with a pyrazine structure, characterized by its carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of structural elements that contribute to its biological activity:

  • Morpholine Ring : Enhances solubility and reactivity.
  • Pyrazine Structure : Provides aromatic characteristics, potentially improving biological interactions.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
CAS Number946598-39-6
Functional GroupsCarboxylic acid (-COOH), Morpholine

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. A study on pyrazinoic acid analogs revealed that structural modifications could enhance antimycobacterial activity against Mycobacterium tuberculosis (Mtb) . The mechanism of action involves binding to crucial enzymes in the Mtb metabolic pathway, suggesting that similar compounds could be developed for enhanced efficacy.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored extensively. For instance, novel derivatives have shown selective cytotoxicity against various cancer cell lines, particularly A549 lung cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazine ring can significantly affect anticancer activity.

Case Study: Anticancer Efficacy

In a recent study, several derivatives of carboxylic acids were synthesized and evaluated for their anticancer activity against A549 cells. Among these compounds, those with specific structural features demonstrated potent inhibitory effects on cell proliferation .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate low cytotoxicity in vitro, making it a promising candidate for further development .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. The most common approaches include:

  • Condensation Reactions : Utilizing morpholine and pyrazine derivatives.
  • Carboxylation Reactions : Introducing the carboxylic acid group through appropriate reagents.

Table 2: Synthesis Methods Overview

MethodDescription
CondensationReaction between morpholine and pyrazine
CarboxylationIntroduction of -COOH via reagents like CO₂

Scientific Research Applications

Medicinal Chemistry Applications

5-Morpholinopyrazine-2-carboxylic acid has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been studied for its potential use in developing drugs targeting diseases such as diabetes and hyperlipidemia. The compound's structural properties enable it to interact effectively with biological targets, making it a candidate for further exploration in drug design.

Case Study: Antidiabetic Agents

Research indicates that derivatives of this compound exhibit antidiabetic properties. For instance, compounds synthesized from this acid have shown efficacy in lowering blood glucose levels in preclinical models. The mechanism often involves the modulation of insulin signaling pathways, which is crucial for managing diabetes .

Agrochemical Applications

In addition to its medicinal uses, this compound is also relevant in the agrochemical sector. Its derivatives have been explored for their potential as herbicides and fungicides. The ability to modify the compound’s structure allows chemists to enhance its efficacy against specific pests and diseases affecting crops.

Synthetic Chemistry

The compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Cyclization : Initial formation from appropriate precursors.
  • Oxidation : Conversion to more reactive forms.
  • Decarboxylation : Removal of carboxyl groups to yield desired derivatives.

These processes highlight its utility in generating compounds with varied biological activities.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance efficiency and reduce environmental impact .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntidiabetic agentsEfficacy in lowering blood glucose levels
AgrochemicalsHerbicides and fungicidesPotential efficacy against crop pests
Synthetic ChemistryBuilding block for complex moleculesEnhanced yield through optimized synthesis methods

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine Core

Methyl-Substituted Derivatives
  • 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1) replaces the morpholine group with a methyl group. It has a molecular weight of 138.12 g/mol and a melting point of 167–171°C . Applications: Used in synthesizing europium(III) complexes and metal-organic frameworks (MOFs) . Key Difference: The methyl group reduces steric hindrance and polarity compared to the morpholino substituent, favoring coordination chemistry over biological interactions.
Chlorinated Derivatives
  • 5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1) and 5,6-Dichloropyrazine-2-carboxylic acid (CAS: 76537-42-3) introduce electron-withdrawing chlorine atoms. Synthetic Efficiency: Chlorinated derivatives often require harsh conditions, as seen in the 39% yield for 5-chloro-6-methyl-2-pyrazinecarboxylic acid synthesis .
Amino-Substituted Derivatives
  • 5-Amino-pyrazine-2-carboxylic acid (CAS: 40155-43-9) features an amino group, increasing solubility via hydrogen bonding. Its molecular weight is 139.11 g/mol . Limitation: The amino group may reduce stability under oxidative conditions compared to the morpholino group.

Positional Isomerism

  • 6-Morpholin-4-ylpyrazine-2-carboxylic acid (CAS: 40262-73-5) is a positional isomer with the morpholine group at the 6-position. Despite identical molecular formulas (C₉H₁₁N₃O₃ ), the altered substitution pattern may influence electronic distribution and biological activity .

Heterocyclic Variants

  • 2-Morpholin-4-ylpyrimidine-5-carboxylic acid (CAS: 253315-05-8) replaces the pyrazine core with pyrimidine.

Antimycobacterial Activity

  • Pyrazine-2-carboxamide derivatives with alkylamino or aryl substituents (e.g., 5-alkylamino-N-phenylpyrazine-2-carboxamides) demonstrate varied antimycobacterial efficacy. The morpholino group’s electron-donating nature may enhance target binding compared to methyl or chloro groups .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Application
5-Morpholinopyrazine-2-carboxylic acid 946598-39-6 C₉H₁₁N₃O₃ 209.20 N/A 460.7 Organic synthesis
5-Methylpyrazine-2-carboxylic acid 5521-55-1 C₆H₆N₂O₂ 138.12 167–171 N/A Coordination chemistry
5-Chloropyrazine-2-carboxylic acid 36070-80-1 C₅H₃ClN₂O₂ 158.55 N/A N/A Cross-coupling reactions
6-Morpholin-4-ylpyrazine-2-carboxylic acid 40262-73-5 C₉H₁₁N₃O₃ 209.20 N/A N/A Pharmaceutical research

Preparation Methods

Oxidative Cyclization of 2,5-Dimethylpyrazine

This method, as described in recent patents, utilizes 2,5-dimethylpyrazine as the primary raw material. The process involves controlled oxidation with potassium permanganate in aqueous medium, followed by acidification and decarboxylation to yield the target compound.

Process Overview:

Step Description Conditions Key Notes
Oxidation 2,5-Dimethylpyrazine reacts with potassium permanganate Molar ratio of 2.5:1 (pyrazine to KMnO₄), temperature 100-105°C Excess pyrazine ensures monoxidation; reaction generates 5-methylpyrazine-2-carboxylic acid potassium salt
Filtration & Concentration Removal of manganese dioxide and concentration of filtrate Cooling, vacuum evaporation to 115°C Ensures high yield and purity
Acidification & Decarboxylation Sulfuric acid addition to convert potassium salt to free acid pH 1.5–4.0, temperature 80–130°C Decarboxylation yields free acid; molar ratio of sulfuric acid to potassium salt is 2.5:1
Extraction & Crystallization Extraction with butanone, cooling, and drying Crystallization at 164–172°C Final product purity ≥99.5%

Research Findings:

  • The molar ratio of pyrazine to potassium permanganate is critical; a ratio of 2–5:1 optimizes monoxidation while minimizing over-oxidation of methyl groups.
  • The process achieves yields exceeding 75%, with high purity suitable for pharmaceutical intermediates.
  • The process is industrially scalable, with controlled reaction parameters reducing side-product formation.

Cyclization of Pyruvic Aldehyde and o-Phenylenediamine

This route synthesizes the core pyrazine ring via cyclization, followed by oxidation and decarboxylation.

Process Overview:

Step Description Conditions Key Notes
Cyclization Pyruvic aldehyde reacts with o-phenylenediamine 30–90°C, 0.5–2 hours, catalyzed by sodium pyrosulfite Forms 3-methyl benzopyrazines
Oxidation Using inorganic oxidizers (e.g., KMnO₄) 60–105°C, 1–4 hours Converts to methylpyrazine derivatives
Acidification & Decarboxylation Sulfuric acid treatment 80–130°C, mol ratio 1.5–3:1 Produces 5-methylpyrazine-2-carboxylic acid
Extraction & Purification Butanone extraction, crystallization pH 1.5–4.0 Purity ≥99%, suitable for pharmaceutical use

Research Findings:

  • The process is straightforward but involves toxic intermediates, limiting industrial application.
  • Reaction control, especially temperature and molar ratios, is essential to prevent over-oxidation and impurities.

Direct Gas-Phase Catalytic Oxidation of 2,5-Dimethylpyrazine

This method involves catalytic oxidation in the gas phase, offering high efficiency and operational simplicity.

Process Overview:

Step Description Conditions Key Notes
Catalytic Oxidation 2,5-Dimethylpyrazine reacts over a catalyst Gas-phase, temperature 150–200°C Catalyst selectivity is crucial; current catalysts produce by-products like pyrazine-2,5-dicarboxylic acid
Product Recovery Cooling and extraction Crystallization at 164–172°C Yields are lower due to side reactions; product purity is variable

Research Findings:

  • Catalyst development is ongoing to improve selectivity.
  • Currently, yields are moderate, and process conditions are harsh, making this less favorable for large-scale production.

Summary Table of Preparation Methods

Method Raw Materials Key Reaction Steps Advantages Disadvantages Suitability for Industry
Oxidative Cyclization 2,5-Dimethylpyrazine + KMnO₄ Oxidation, acidification, decarboxylation High yield, scalable Over-oxidation risk, side-products Highly suitable
Cyclization of Precursors Pyruvic aldehyde + o-phenylenediamine Cyclization, oxidation, decarboxylation Simple, well-understood Toxic intermediates, longer route Suitable with safety measures
Gas-phase Oxidation 2,5-Dimethylpyrazine Catalytic oxidation Fast, operationally simple Catalyst selectivity issues Moderate, ongoing research
Biocatalytic Biosynthesis Enzymatic conversion Environmentally friendly Not yet industrialized Future potential

Final Remarks

The most industrially viable method currently is the oxidative cyclization of 2,5-dimethylpyrazine with potassium permanganate, optimized for high yield and purity. Precise control over molar ratios, temperature, and reaction time is essential to minimize side reactions and maximize product quality. Advances in catalyst development and green synthesis routes are expected to further improve the process in the future.

Q & A

Q. How can researchers confirm the structural identity of 5-Morpholinopyrazine-2-carboxylic acid?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the morpholine ring and pyrazine-carboxylic acid backbone. Compare chemical shifts with pyrazine analogs (e.g., 2-Methylpyrazine-5-carboxylic acid, δH ~8.5 ppm for pyrazine protons) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxylic acid (C=O stretch ~1700 cm1^{-1}) and morpholine (C-O-C stretch ~1100 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 210.1 for C9_9H11_{11}N3_3O3_3) and fragmentation patterns .
  • X-ray Crystallography : Resolve hydrogen-bonding networks and lattice parameters, as seen in structurally related pyrazinecarboxylic acids (e.g., 3-Aminopyrazine-2-carboxylic acid forms intermolecular H-bonds affecting crystallographic displacement parameters) .

Q. What are the optimal storage conditions for this compound?

  • Methodological Answer :
  • Temperature : Store at -80°C for long-term stability (≥2 years) or -20°C for short-term use (≤1 year) to prevent degradation of the carboxylic acid group .
  • Solubility : Prepare stock solutions in DMSO (≤50 mg/mL) or aqueous-organic mixtures (e.g., PEG300:Tween-80:Saline = 5:5:90) for experimental use. Centrifuge or sonicate to achieve clarity .
  • Handling : Use inert atmospheres (N2_2) during weighing to avoid hygroscopic effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the pyrazine ring (e.g., halogens, methyl groups) or morpholine moiety (e.g., alkylation) to assess electronic and steric effects. For example, 5-Methylpyrazine-2-carboxylic acid derivatives show enhanced coordination with metal ions .
  • Biological Assays : Test analogs for target-specific activity (e.g., antimycobacterial effects, as seen in pyrazinoic acid SAR studies ). Use in vitro models (cell lines) or enzymatic assays to quantify IC50_{50} values.
  • Computational Modeling : Perform docking simulations with target proteins (e.g., enzymes or receptors) to predict binding affinities. Compare with experimental data to refine pharmacophore models.

Q. What crystallographic challenges arise when characterizing this compound?

  • Methodological Answer :
  • Hydrogen-Bonding Networks : The compound may form extensive intra- and intermolecular H-bonds (e.g., between carboxylic acid -OH and morpholine oxygen), leading to disordered crystal structures. Mitigate via slow evaporation in polar solvents (e.g., water:ethanol mixtures) .
  • Thermal Motion : High displacement parameters (common in H-bonded systems) require low-temperature (100 K) data collection to improve resolution .
  • Polymorphism Screening : Test crystallization conditions (solvent, temperature) to identify stable polymorphs. Use differential scanning calorimetry (DSC) to monitor phase transitions.

Q. How can this compound be utilized in coordination chemistry or materials science?

  • Methodological Answer :
  • Metal-Organic Frameworks (MOFs) : React with lanthanide salts (e.g., Ln(NO3_3)3_3) or transition metals (e.g., W(CN)84_8^{4-}) to form 3D networks. For example, 5-Methylpyrazine-2-carboxylic acid forms porous structures with open channels via carboxylate-metal coordination .
  • Ligand Design : Use the morpholine group as a hydrogen-bond acceptor to stabilize supramolecular assemblies. Characterize via single-crystal X-ray diffraction and porosity measurements (BET surface area analysis).

Data Contradictions and Validation

  • Synthetic Routes : While whole-cell biocatalysis is effective for 5-Methylpyrazine-2-carboxylic acid , this compound may require alternative methods (e.g., Hofmann rearrangement or coupling reactions) . Validate purity via HPLC (≥95%) and elemental analysis .
  • Solubility Discrepancies : Reported solubility in DMSO may vary with batch purity. Pre-filter solutions (0.22 µm) to remove undissolved particulates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholinopyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Morpholinopyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.